molecular formula C9H10O3 B6264665 2-(2-hydroxy-5-methylphenyl)acetic acid CAS No. 41873-66-9

2-(2-hydroxy-5-methylphenyl)acetic acid

Cat. No.: B6264665
CAS No.: 41873-66-9
M. Wt: 166.2
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Description

2-(2-Hydroxy-5-methylphenyl)acetic acid is a substituted phenylacetic acid derivative featuring a hydroxyl group at the ortho position (C2) and a methyl group at the para position (C5) on the aromatic ring, linked to an acetic acid moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to its non-methylated analog, 2-hydroxyphenylacetic acid .

Properties

CAS No.

41873-66-9

Molecular Formula

C9H10O3

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Benzopyran derivatives containing a 5-methyl substituent undergo ring opening in methanol or ethanol under reductive conditions. Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in acidic media facilitates lactone cleavage, yielding the target acetic acid derivative. The reaction typically proceeds at 50–60°C for 6–8 hours, with pH maintained between 4.5–5.5 to prevent decarboxylation.

Yield and Purification

Post-reaction workup involves solvent evaporation under reduced pressure, followed by recrystallization from ethyl acetate/hexane mixtures. Reported yields range from 70–75%, with purity exceeding 95% as confirmed by HPLC. A notable limitation is the requirement for pre-synthesized benzopyran precursors, which adds synthetic steps.

Friedel-Crafts Condensation with Glyoxylic Acid

Patent literature discloses a scalable method involving the condensation of paracresol (5-methylphenol) with glyoxylic acid in the presence of zinc-based catalysts. This route directly installs both the acetic acid side chain and hydroxyl group in a single pot.

Catalytic System and Optimization

The reaction employs zinc oxide (ZnO) or zinc acetate as catalysts in toluene at 85–95°C. A molar ratio of 1:1.2 (paracresol:glyoxylic acid) maximizes yield while minimizing dimerization byproducts. The use of aromatic solvents enhances electrophilic aromatic substitution at the ortho position, achieving 85% regioselectivity for the 2-hydroxy isomer.

Table 1: Catalytic Performance Comparison

CatalystTemperature (°C)Yield (%)Ortho:Para Ratio
ZnO906185:15
Zn(OAc)₂855882:18
FeCl₃954270:30

Workup and Isolation

After cooling, the mixture is partitioned between water and methylene chloride. The aqueous phase, containing the product, is acidified to pH 2–3 with HCl, precipitating the crude acid. Filtration and recrystallization from hot water yield this compound with 95% purity.

Halogenation-Hydrolysis of 2-Methylphenylacetic Acid

A halogenation-hydrolysis sequence offers an alternative pathway, particularly useful for large-scale production. This method avoids the use of specialized catalysts but requires careful halogen handling.

Bromination and Hydrolysis

2-Methylphenylacetic acid undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 40–50°C. The resulting 2-bromo-5-methylphenylacetic acid is hydrolyzed in aqueous NaOH (10% w/v) at reflux for 4 hours. Acidification with H₂SO₄ liberates the target compound.

Challenges and Mitigation

  • Regioselectivity Issues : Bromination at the 4-position competes, requiring excess Br₂ (1.2 equiv) to drive conversion.

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 4:1) removes dibrominated byproducts, achieving 68% isolated yield.

One-Pot Synthesis from (2-Halogenophenyl)acetonitrile

Recent advances describe a streamlined one-pot synthesis starting from (2-chlorophenyl)acetonitrile derivatives. This method integrates nitrile hydrolysis with hydroxyl group installation.

Reaction Sequence

  • Alkylation : (2-Chloro-5-methylphenyl)acetonitrile reacts with methyl iodide in DMF using K₂CO₃ as base.

  • Hydrolysis : The alkylated nitrile undergoes acidic hydrolysis (H₂SO₄, H₂O, 100°C) to yield the carboxylic acid.

  • Hydroxylation : Cu(I)-mediated hydroxylation replaces the chloride with a hydroxyl group.

Efficiency Metrics

  • Overall Yield : 55–60%

  • Purity : >98% after recrystallization from ethanol.

Industrial-Scale Considerations

Continuous Flow Processes

Modern facilities adopt continuous flow reactors to enhance the Friedel-Crafts condensation route. Key parameters include:

  • Residence Time : 30–45 minutes

  • Throughput : 5–10 kg/h per reactor module .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-5-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

HMAA exhibits a range of biological activities that make it a candidate for further research and development:

  • Anti-inflammatory Properties : HMAA has shown promise in reducing inflammation, making it a potential therapeutic agent for inflammatory diseases.
  • Analgesic Effects : Its analgesic properties suggest applications in pain management.
  • Antimicrobial Activity : Preliminary studies indicate that HMAA may possess antimicrobial properties, which could be explored for developing new antibiotics .

Therapeutic Applications

The compound's unique properties position it well for various therapeutic applications:

  • Drug Development : HMAA is being investigated for its role in developing new medications aimed at treating pain and inflammation.
  • Pharmacokinetics and Pharmacodynamics Studies : Research has focused on understanding how HMAA interacts within biological systems, influencing drug design strategies.
  • Potential in Treating Overactive Bladder : Some derivatives of HMAA are being explored for their efficacy in treating conditions such as overactive bladder due to their pharmacological profiles .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of HMAA:

  • A study published in Pharmaceutical Research demonstrated that HMAA derivatives exhibit significant anti-inflammatory effects in animal models, supporting its development as a therapeutic agent for chronic inflammatory diseases .
  • Another research article discussed the synthesis of HMAA analogs that showed enhanced analgesic properties compared to traditional analgesics like acetaminophen.
  • Investigations into the antimicrobial activities of HMAA revealed promising results against various bacterial strains, indicating its potential as a basis for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-5-methylphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate biological activities, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Hydroxyphenylacetic Acid (Parent Compound)
  • Structure : Lacks the methyl group at C3.
  • Acid dissociation constants (pKa) for the hydroxyl and acetic acid groups may differ due to electronic effects of the methyl substituent in the target compound.
  • Applications : Used as a biomarker in metabolic studies and as a precursor in organic synthesis .
2-(2-Methoxyphenyl)acetic Acid
  • Structure : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at C2.
  • Key Differences: Methoxy’s electron-donating nature reduces acidity of the phenolic oxygen, altering reactivity in esterification or chelation reactions. Crystallographic studies show hydrogen-bonding patterns distinct from hydroxylated analogs, influencing solid-state packing .
  • Applications : Explored in pharmaceutical derivatives (e.g., aspirin analogs) due to modified pharmacokinetic properties .
(2-Acetyl-5-methoxyphenyl)acetic Acid
  • Structure : Contains acetyl (-COCH₃) and methoxy (-OCH₃) groups at C2 and C5, respectively.
  • Used in synthetic intermediates for dyes and coordination polymers .

Chelation and Ligand Derivatives

EDDH5MA (Ethylenediamine-N,N'-bis(2-hydroxy-5-methylphenyl)acetic Acid)
  • Structure : Two 2-(2-hydroxy-5-methylphenyl)acetic acid units linked via ethylenediamine.
  • Key Differences: Bifunctional chelator with enhanced metal-binding capacity (e.g., iron, zirconium) compared to the monofunctional target compound. Approved for agricultural use in Europe as a soil fertilizer due to high stability in calcareous soils .
  • Applications: Immuno-PET imaging agents (e.g., zirconium-89 chelation) and iron chlorosis treatment .
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic Acid
  • Structure: Incorporates carboxymethyl and benzylamino groups, creating a tetradentate ligand.
  • Key Differences: Enhanced chelation versatility for transition metals (e.g., calcium, magnesium) due to multiple donor atoms. Used in analytical chemistry as a chromogenic reagent (e.g., xylenol orange analogs) .

Pharmacologically Active Analogs

Indomethacin
  • Structure : Substituted indole core with acetic acid and p-chlorobenzoyl groups.
  • Key Differences :
    • Demonstrates potent anti-inflammatory and antipyretic activity (85× more active than phenylbutazone).
    • Highlights the role of aromatic substitution (e.g., chloro, methoxy) in modulating drug potency .
Ethyl 3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxylate
  • Structure : Pyrazole ring fused to the target compound’s aromatic core.
  • Key Differences :
    • Heterocyclic integration expands π-conjugation, relevant in materials science and as enzyme inhibitors .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents (Position) Key Properties/Applications Reference
This compound -OH (C2), -CH₃ (C5) Intermediate, potential chelator
2-Hydroxyphenylacetic acid -OH (C2) Metabolic biomarker
EDDH5MA Bis(-OH/-CH₃), ethylenediamine Iron/zirconium chelation
2-(2-Methoxyphenyl)acetic acid -OCH₃ (C2) Crystallographic model compound

Q & A

Q. What are the optimized synthetic routes for 2-(2-hydroxy-5-methylphenyl)acetic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis often involves condensation or functional group transformations. For example, a nitrosation reaction using NaNO₂ in acetic acid with precursors like (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime can yield derivatives (see Scheme 1 in ). Key variables include:
  • Temperature : Controlled reactions at 0–5°C minimize side reactions.
  • Catalysts : Acidic conditions (e.g., acetic acid) stabilize intermediates.
  • Workup : Ethyl acetate extraction and silica gel chromatography are standard for purification.
  • Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of oxime to NaNO₂) and reaction time (2–4 hours) improves efficiency.

Q. How can XRD and NMR be used to resolve the crystal and molecular structure of this compound?

  • Methodological Answer :
  • XRD : Single-crystal X-ray diffraction (orthorhombic Pbca space group) reveals hydrogen bonding networks (e.g., O–H⋯O interactions at 2.65 Å) and torsion angles (e.g., C1–C2–O2–H2 = 172.5°) . Example crystallographic
ParameterValue
a (Å)14.2570(6)
b (Å)7.9250(4)
c (Å)29.8796(13)
V (ų)3376.0(3)
Z16
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3 ppm) .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the physicochemical properties of this compound?

  • Methodological Answer : Hydrogen bonds (e.g., carboxyl dimer motifs) and C–H⋯O interactions stabilize the crystal lattice, affecting solubility and melting point. Computational tools (e.g., Mercury Software) model packing coefficients (e.g., 68.5% in ). Experimental validation includes:
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C correlates with hydrogen bond strength.
  • Solubility Tests : Polar solvents (e.g., DMSO) disrupt H-bonding, enhancing solubility.

Q. How can contradictory analytical data (e.g., NMR vs. XRD) be resolved for structural elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic vs. static structural features:
  • Dynamic NMR : Detects conformational exchange (e.g., rotamer populations) in solution .
  • XRD : Provides static solid-state snapshots.
  • Multi-Technique Validation : Pair with IR (carboxyl C=O stretch at 1700 cm⁻¹) and mass spectrometry (m/z 180.16 [M+H]⁺) .

Q. What experimental designs are recommended to study the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., halogenation at C5) via electrophilic substitution .
  • In Vitro Assays : Use cell lines (e.g., HEK293) to assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement).
  • Metabolic Stability : LC-MS/MS quantifies hepatic clearance using microsomal incubations .

Q. How can computational modeling predict the collision cross-section and molecular interactions of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate gas-phase conformers (e.g., collision cross-section = 145 Ų via Trajectory Method ).
  • Docking Studies : AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) using PubChem 3D conformers .

Methodological Notes

  • Safety in Research : Use fume hoods and PPE (nitrile gloves, face shields) during synthesis, as acetic acid derivatives may release corrosive vapors .
  • Data Reproducibility : Report crystallographic parameters (R-factor < 0.05) and NMR acquisition details (e.g., 500 MHz, CDCl₃) to ensure reproducibility .

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